molecular formula C8H10 B1612502 Ethyl-1-13C-benzene CAS No. 287399-32-0

Ethyl-1-13C-benzene

Cat. No. B1612502
CAS RN: 287399-32-0
M. Wt: 107.16 g/mol
InChI Key: YNQLUTRBYVCPMQ-VQEHIDDOSA-N
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Description

Ethyl-1-13C-benzene, also known as 1-13C-ethylbenzene, is an isotopically labeled organic compound that has been widely used in scientific research applications. It is an aromatic hydrocarbon with a molecular formula of C8H10 and is composed of a benzene ring with a single ethyl group attached. 1-13C-ethylbenzene is a stable, non-toxic compound that has a variety of uses in the laboratory due to its unique properties.

Scientific Research Applications

Photo Catalytic Activity of TiO2 Immobilized on a 13X Zeolite

Research by Derakhshan-Nejad et al. (2021) focused on the removal of Ethyl benzene vapors, a volatile organic compound hazardous to both the environment and human health. The study utilized titanium dioxide on 13X zeolite to evaluate its photo catalytic activity in removing Ethyl benzene vapors under visible light irradiation, revealing an enhanced efficiency in photo catalytic removal when using substrates. This suggests a potential application in removing volatile organic compounds from the gas phase (Derakhshan-Nejad et al., 2021).

Isotopic Labeling for Mechanistic Studies

Mikkelsen, Rønning, and Kolboe (2000) conducted isotopic labeling studies to understand the methanol-to-hydrocarbons reaction, employing 13C methanol for methylation of toluene and benzene over different zeolites. The use of isotopic labeling provided mechanistic information, supporting the understanding of catalytic activity in converting methanol to hydrocarbons, highlighting the role of polymethylbenzenes and the significance of isotopic scrambling in the benzene ring (Mikkelsen, Rønning, & Kolboe, 2000).

Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts

Rünzi et al. (2012) explored the incorporation of 13CH3 groups into polyethylenes using 13C-labeled ethylene polymerization precatalysts, providing insights into the pre-equilibration between catalyst precursors and active species. This study illuminates the role of 13C labeling in assessing catalyst efficiency and mechanism in polymerization processes (Rünzi et al., 2012).

Carbon Isotope Systematics of Monoaromatic Hydrocarbons

Harrington et al. (1999) investigated the carbon isotope systematics of benzene, toluene, ethylbenzene, and xylene to understand their behavior in the subsurface, particularly during remediation processes. The study's findings suggest the potential of stable carbon isotope analysis in monitoring the efficacy of abiological and biological remediation efforts, providing a method for qualifying and possibly quantifying subsurface processes affecting contaminant concentrations (Harrington et al., 1999).

properties

IUPAC Name

(113C)ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLUTRBYVCPMQ-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584334
Record name (1-~13~C)Ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-1-13C-benzene

CAS RN

287399-32-0
Record name (1-~13~C)Ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-1-13C-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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